Biricodar Dicitrate

Description

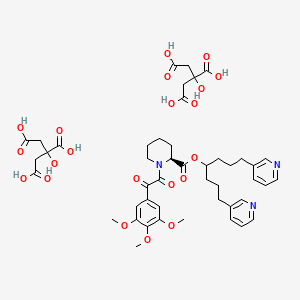

Structure

2D Structure

Properties

CAS No. |

174254-13-8 |

|---|---|

Molecular Formula |

C46H57N3O21 |

Molecular Weight |

988.0 g/mol |

IUPAC Name |

1,7-dipyridin-3-ylheptan-4-yl (2S)-1-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate;bis(2-hydroxypropane-1,2,3-tricarboxylic acid) |

InChI |

InChI=1S/C34H41N3O7.2C6H8O7/c1-41-29-20-26(21-30(42-2)32(29)43-3)31(38)33(39)37-19-5-4-16-28(37)34(40)44-27(14-6-10-24-12-8-17-35-22-24)15-7-11-25-13-9-18-36-23-25;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,12-13,17-18,20-23,27-28H,4-7,10-11,14-16,19H2,1-3H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t28-;;/m0../s1 |

InChI Key |

VDMKJSJJXQDICL-ZXVJYWQYSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCC[C@H]2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCCC2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

iricodar Incel N-(2-oxo-2-(3,4,5-trimethoxyphenyl)acety)piperidine-2-carboxylic acid 1,7-bis(3-pyridyl)-4-heptyl ester VX 710 VX-710 |

Origin of Product |

United States |

Foundational & Exploratory

Reversing Multidrug Resistance: A Technical Guide to the Mechanism of Action of Biricodar Dicitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters function as efflux pumps, actively removing a broad spectrum of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. Biricodar Dicitrate (VX-710), a synthetic pipecolinate derivative, has emerged as a potent, third-generation MDR modulator. This technical guide provides an in-depth analysis of the core mechanism of action by which Biricodar reverses MDR, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Mechanism of Action: Inhibition of ABC Transporters

This compound's primary mechanism of action is the direct inhibition of key ABC transporters, namely P-gp, MRP1, and to a lesser extent, BCRP.[1][2][3] By binding to these transporters, Biricodar blocks their drug efflux function, leading to increased intracellular accumulation and retention of chemotherapeutic agents in resistant cancer cells. This chemosensitization restores the cytotoxic efficacy of anticancer drugs.

The interaction of Biricodar with these transporters is complex and appears to involve allosteric modulation rather than simple competitive inhibition at the substrate-binding site. This suggests that Biricodar binds to a site distinct from the drug-binding pocket, inducing a conformational change in the transporter that impairs its ability to bind and/or transport its substrates.[4]

P-glycoprotein (P-gp/ABCB1) Inhibition

Biricodar is a potent inhibitor of P-gp. It directly interacts with the transporter, though the precise binding site is still under investigation. Evidence suggests that Biricodar's interaction with P-gp is non-competitive, meaning it does not directly compete with chemotherapeutic drugs for the same binding site.[5][6] This interaction inhibits the ATPase activity of P-gp, which is essential for the energy-dependent efflux of drugs.

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) Inhibition

Biricodar also effectively inhibits MRP1.[2] Similar to its interaction with P-gp, the inhibition of MRP1 by Biricodar is thought to be allosteric.[4] MRP1 is responsible for the efflux of a variety of conjugated and unconjugated organic anions, including several chemotherapeutic agents and their metabolites. By inhibiting MRP1, Biricodar prevents the cellular extrusion of these compounds.

Breast Cancer Resistance Protein (BCRP/ABCG2) Inhibition

Studies have demonstrated that Biricodar can also modulate the function of BCRP, a half-transporter that plays a crucial role in the resistance to drugs such as mitoxantrone and topotecan.[3][7][8] The mechanism of BCRP inhibition by Biricodar is also likely to be through direct interaction and functional modulation.

Signaling Pathways and Molecular Interactions

The primary mechanism of Biricodar is direct interaction with and inhibition of ABC transporter proteins, rather than modulation of complex signaling pathways. The core interaction is at the protein level, leading to a functional blockade of drug efflux.

Biricodar's Mechanism of MDR Reversal.

Quantitative Data on MDR Reversal by Biricodar

The efficacy of Biricodar in reversing MDR has been quantified in numerous in vitro studies. The following tables summarize key findings, including the fold reversal of resistance and the impact on the half-maximal inhibitory concentration (IC50) of various chemotherapeutic agents.

Table 1: In Vitro Efficacy of Biricodar in Reversing Multidrug Resistance

| Cell Line | Transporter Overexpressed | Chemotherapeutic Agent | Biricodar Concentration (µM) | Fold Reversal of Resistance | Reference |

| 8226/Dox6 | P-gp | Mitoxantrone | 1.5 | 3.1 | [8] |

| 8226/Dox6 | P-gp | Daunorubicin | 1.5 | 6.9 | [8] |

| HL60/Adr | MRP1 | Mitoxantrone | 1.5 | 2.4 | [8] |

| HL60/Adr | MRP1 | Daunorubicin | 1.5 | 3.3 | [8] |

| 8226/MR20 | BCRP | Mitoxantrone | 1.5 | 2.4 | [8] |

Table 2: Effect of Biricodar on the IC50 of Chemotherapeutic Drugs

| Cell Line | Transporter Overexpressed | Chemotherapeutic Agent | IC50 (nM) without Biricodar | IC50 (nM) with Biricodar (1.5 µM) | Reference |

| 8226/Dox6 | P-gp | Doxorubicin | ~3000 | ~450 | [8] |

| HL60/Adr | MRP1 | Doxorubicin | ~1500 | ~500 | [8] |

| 8226/MR20 | BCRP | Mitoxantrone | ~200 | ~80 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide step-by-step protocols for key in vitro assays used to evaluate the MDR-reversing activity of Biricodar.

Rhodamine 123 Efflux Assay for P-gp Function

This assay measures the efflux of the fluorescent substrate Rhodamine 123, which is primarily transported by P-gp. Inhibition of P-gp by Biricodar results in increased intracellular accumulation of Rhodamine 123.

Materials:

-

MDR and parental (sensitive) cell lines

-

Rhodamine 123 (stock solution in DMSO)

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in appropriate culture plates and grow to 70-80% confluency.

-

Pre-incubate the cells with Biricodar at the desired concentration (e.g., 1-10 µM) in serum-free medium for 30-60 minutes at 37°C. A control group without Biricodar should be included.

-

Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with ice-cold PBS to remove extracellular dye.

-

Harvest the cells (e.g., by trypsinization for adherent cells).

-

Resuspend the cells in ice-cold PBS.

-

Analyze the intracellular fluorescence immediately using a flow cytometer with excitation at ~488 nm and emission at ~530 nm.[9][10][11]

Rhodamine 123 Efflux Assay Workflow.

Calcein-AM Assay for MRP1 Function

Calcein-AM is a non-fluorescent, cell-permeant dye that is a substrate for MRP1. Inside the cell, it is cleaved by esterases to the fluorescent molecule calcein. Active MRP1 effluxes Calcein-AM before it can be cleaved, resulting in low fluorescence. Inhibition of MRP1 by Biricodar leads to increased intracellular calcein fluorescence.

Materials:

-

MDR and parental cell lines

-

Calcein-AM (stock solution in DMSO)

-

This compound

-

Complete cell culture medium

-

PBS

-

Fluorescence plate reader or flow cytometer

Protocol:

-

Plate cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Wash the cells with PBS.

-

Add medium containing Biricodar at various concentrations and incubate for 30 minutes at 37°C.

-

Add Calcein-AM to a final concentration of 0.25-1 µM and incubate for an additional 30-60 minutes at 37°C in the dark.

-

Wash the cells three times with ice-cold PBS.

-

Add PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~490 nm, emission ~515 nm) or a flow cytometer.[12][13][14][15]

P-glycoprotein ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is stimulated by its substrates. Inhibitors of P-gp can either stimulate or inhibit this ATPase activity.

Materials:

-

P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing P-gp)

-

This compound

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 2 mM DTT)

-

Magnesium chloride (MgCl2)

-

Reagent for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)

Protocol:

-

Prepare P-gp membrane vesicles.

-

In a 96-well plate, add the assay buffer, Biricodar at various concentrations, and the membrane vesicles (5-10 µg of protein).

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding Mg-ATP (final concentration 3-5 mM).

-

Incubate for 20-30 minutes at 37°C.

-

Stop the reaction by adding the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green).

-

The amount of Pi released is proportional to the ATPase activity. A standard curve using known concentrations of phosphate should be prepared.[16][17][18]

Conclusion

This compound is a potent MDR modulator that reverses resistance to a wide range of chemotherapeutic agents by directly inhibiting the function of P-gp, MRP1, and BCRP. Its mechanism of action, which appears to involve allosteric inhibition of these ABC transporters, leads to increased intracellular drug accumulation and restores the sensitivity of cancer cells to chemotherapy. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to overcome the challenge of multidrug resistance in cancer. Further investigation into the precise molecular interactions between Biricodar and these transporters will be crucial for the development of even more effective and specific MDR modulators in the future.

References

- 1. Facebook [cancer.gov]

- 2. adooq.com [adooq.com]

- 3. The Challenge of Exploiting ABCG2 in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Competitive and non-competitive inhibition of the multidrug-resistance-associated P-glycoprotein ATPase--further experimental evidence for a multisite model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Co-operative, competitive and non-competitive interactions between modulators of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhanced reversal of ABCG2‐mediated drug resistance by replacing a phenyl ring in baicalein with a meta‐carborane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VX-710 (biricodar) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. P-glycoprotein substrate transport assessed by comparing cellular and vesicular ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. genomembrane.com [genomembrane.com]

- 18. Lipid environment determines the drug-stimulated ATPase activity of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

Biricodar Dicitrate: A Technical Guide to its Role in Chemosensitization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biricodar dicitrate (formerly VX-710) is a potent, synthetic chemosensitizing agent designed to counteract multidrug resistance (MDR) in cancer cells. This technical guide provides an in-depth analysis of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its functional relationships. Biricodar's primary role in chemosensitization lies in its ability to directly inhibit the function of key ATP-binding cassette (ABC) transporters, namely P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1).[1] Evidence also suggests activity against Breast Cancer Resistance Protein (BCRP/ABCG2). By blocking these efflux pumps, biricodar increases the intracellular concentration and retention of various cytotoxic agents, thereby restoring their therapeutic efficacy in resistant tumors.

Mechanism of Action: Overcoming Multidrug Resistance

Multidrug resistance is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ABC transporters that actively efflux cytotoxic drugs from cancer cells, reducing their intracellular concentration and effectiveness. This compound directly binds to these transporters, inhibiting their function and restoring drug sensitivity.

Inhibition of ABC Transporters

Biricodar is a broad-spectrum MDR modulator, demonstrating inhibitory activity against several key ABC transporters:

-

P-glycoprotein (P-gp/MDR1): Biricodar is a potent inhibitor of P-gp, one of the most well-characterized efflux pumps responsible for resistance to a wide range of chemotherapeutic agents.

-

Multidrug Resistance-Associated Protein 1 (MRP1): Biricodar also effectively inhibits MRP1, another important transporter implicated in resistance to various anticancer drugs.[1]

-

Breast Cancer Resistance Protein (BCRP/ABCG2): Studies have shown that biricodar can modulate the function of the wild-type BCRP (BCRPR482), further broadening its chemosensitizing potential.[2]

The direct interaction of biricodar with these transporters leads to a significant increase in the intracellular accumulation and retention of chemotherapeutic drugs, ultimately enhancing their cytotoxic effects on resistant cancer cells.

Quantitative Data on Chemosensitization

The efficacy of biricodar in reversing multidrug resistance has been quantified in numerous in vitro studies. The following tables summarize key data on its effects on drug uptake, retention, and cytotoxicity in various cancer cell lines overexpressing specific ABC transporters.

Table 1: Effect of Biricodar (VX-710) on Drug Uptake and Retention

| Cell Line | Transporter Overexpressed | Chemotherapeutic Agent | Increase in Drug Uptake (%) | Increase in Drug Retention (%) | Reference |

| 8226/Dox6 | P-gp | Mitoxantrone | 55 | 100 | [2] |

| 8226/Dox6 | P-gp | Daunorubicin | 100 | 60 | [2] |

| HL60/Adr | MRP1 | Mitoxantrone | 43 | 90 | [2] |

| HL60/Adr | MRP1 | Daunorubicin | 130 | 60 | [2] |

| 8226/MR20 | BCRP (R482) | Mitoxantrone | 60 | 40 | [2] |

| 8226/MR20 | BCRP (R482) | Daunorubicin | 10 | - | [2] |

Table 2: Enhancement of Chemotherapeutic Cytotoxicity by Biricodar (VX-710)

| Cell Line | Transporter Overexpressed | Chemotherapeutic Agent | Fold-Increase in Cytotoxicity | Reference |

| 8226/Dox6 | P-gp | Mitoxantrone | 3.1 | [2] |

| 8226/Dox6 | P-gp | Daunorubicin | 6.9 | [2] |

| HL60/Adr | MRP1 | Mitoxantrone | 2.4 | [2] |

| HL60/Adr | MRP1 | Daunorubicin | 3.3 | [2] |

| 8226/MR20 | BCRP (R482) | Mitoxantrone | 2.4 | [2] |

| 8226/MR20 | BCRP (R482) | Daunorubicin | 3.6 | [2] |

Table 3: Clinical Trial Data

| Cancer Type | Chemotherapy | Biricodar Dose | Key Findings | Reference |

| Advanced Soft Tissue Sarcoma (Anthracycline-Resistant) | Doxorubicin | 120 mg/m²/h (72-h CIV) | 2 partial responses and 7 patients with disease stabilization in 15 non-GIST sarcoma patients. | [3] |

| Advanced Malignancies | Doxorubicin | 120 mg/m²/h (96-hour infusion) | Acceptable toxicity profile. Enhanced hepatic uptake and retention of 99mTc-sestamibi (a P-gp and MRP1 substrate). | [4] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the chemosensitizing effects of this compound.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of chemotherapeutic agents in the presence and absence of biricodar.

Materials:

-

Multidrug-resistant and parental cancer cell lines

-

Complete culture medium

-

Chemotherapeutic agent(s) of interest

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well microplates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the chemotherapeutic agent, with or without a fixed, non-toxic concentration of this compound. Include appropriate vehicle controls.

-

Incubate the plates for a period that allows for the assessment of cytotoxicity (e.g., 48-72 hours).

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).

Drug Accumulation and Efflux (Rhodamine 123) Assay

This assay measures the ability of biricodar to inhibit the efflux of a fluorescent substrate of P-gp, such as Rhodamine 123.

Materials:

-

MDR and parental cancer cell lines

-

Rhodamine 123

-

This compound

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence plate reader

Procedure for Accumulation:

-

Harvest and wash the cells, then resuspend them in a suitable buffer.

-

Pre-incubate the cells with or without this compound at a specific concentration for a defined period (e.g., 30 minutes at 37°C).

-

Add Rhodamine 123 to the cell suspension and incubate for a further period (e.g., 60 minutes at 37°C) to allow for uptake.

-

Wash the cells with ice-cold PBS to stop the transport process.

-

Analyze the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader.

Procedure for Efflux:

-

Load the cells with Rhodamine 123 by incubating them with the dye as described above.

-

Wash the cells to remove extracellular dye.

-

Resuspend the cells in a fresh, dye-free medium with or without this compound.

-

Take aliquots of the cell suspension at various time points and measure the remaining intracellular fluorescence.

MRP1 Functional (Calcein-AM) Assay

This assay assesses the inhibitory effect of biricodar on MRP1 function using the fluorescent substrate Calcein-AM.

Materials:

-

MRP1-overexpressing and parental cell lines

-

Calcein-AM

-

This compound

-

Probenecid (an inhibitor of MRPs, used as a positive control)

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.

-

Wash the cells with a suitable buffer.

-

Incubate the cells with this compound or a positive control at various concentrations for a short period.

-

Add Calcein-AM to the wells and incubate for approximately 30-60 minutes at 37°C. Calcein-AM is non-fluorescent and cell-permeant. Inside the cell, it is cleaved by esterases into the fluorescent and membrane-impermeant calcein.

-

Measure the intracellular fluorescence at an excitation of ~490 nm and an emission of ~515 nm. Inhibition of MRP1 will result in increased intracellular accumulation of calcein and thus higher fluorescence.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and a typical experimental workflow.

Signaling and Mechanistic Pathways

While biricodar's primary mechanism is the direct inhibition of efflux pumps, its downstream effects culminate in the potentiation of chemotherapy-induced apoptosis. The following diagram illustrates this core mechanism. Direct modulation of specific signaling pathways by biricodar itself has not been extensively documented.

Experimental Workflow for Chemosensitization Assessment

The following diagram outlines a typical experimental workflow to evaluate the chemosensitizing potential of this compound in vitro.

Logical Relationship of Biricodar's Action

This diagram illustrates the logical progression from the presence of multidrug resistance to its reversal by this compound.

Conclusion

This compound is a well-characterized chemosensitizing agent that effectively reverses multidrug resistance mediated by P-gp, MRP1, and to some extent, BCRP. Its mechanism of action, centered on the inhibition of these efflux pumps, leads to a significant increase in the intracellular concentration of chemotherapeutic agents, thereby restoring their cytotoxic effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to overcome the challenge of multidrug resistance in cancer therapy. While clinical development of biricodar has faced challenges, the principles of its mechanism of action continue to inform the development of next-generation MDR modulators.

References

- 1. Facebook [cancer.gov]

- 2. VX-710 (biricodar) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and efficacy of the multidrug-resistance inhibitor biricodar (VX-710) with concurrent doxorubicin in patients with anthracycline-resistant advanced soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I and pharmacokinetic study of the novel MDR1 and MRP1 inhibitor biricodar administered alone and in combination with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the P-glycoprotein Inhibition Pathway of Biricodar Dicitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biricodar (VX-710), a potent, third-generation inhibitor of P-glycoprotein (P-gp) and other ATP-binding cassette (ABC) transporters. This document details its mechanism of action, summarizes key quantitative data from in-vitro and clinical studies, and provides detailed experimental protocols for assessing P-gp inhibition.

Introduction to P-glycoprotein and Multidrug Resistance

Multidrug resistance (MDR) is a primary obstacle to successful cancer chemotherapy. A key mechanism underlying MDR is the overexpression of membrane-bound efflux pumps, such as P-glycoprotein (P-gp), also known as MDR1 or ABCB1.[1] P-gp is an ATP-dependent transporter that actively extrudes a wide array of structurally diverse chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and diminishing their cytotoxic efficacy.[1][2] The development of P-gp inhibitors aims to reverse this resistance, restoring the sensitivity of tumor cells to chemotherapy. Biricodar dicitrate is a synthetic pipecolinate derivative developed as a chemosensitizing agent to counteract P-gp-mediated drug efflux.[3][4]

Core Mechanism of Action

Biricodar functions as a direct, non-competitive or competitive inhibitor of P-glycoprotein. It binds directly to the plasma membrane efflux pump, obstructing its function.[3] This inhibition prevents the efflux of co-administered cytotoxic drugs. The direct consequence is an increased intracellular accumulation and retention of the chemotherapeutic agent, leading to enhanced cytotoxicity and the potential to overcome tumor resistance.[3] Beyond P-gp, Biricodar also demonstrates inhibitory activity against Multidrug Resistance-Associated Protein 1 (MRP-1) and, to some extent, wild-type Breast Cancer Resistance Protein (BCRP), making it a broad-spectrum MDR modulator.[2][5][6]

Data Presentation

Quantitative In-Vitro Efficacy

The following tables summarize the quantitative data on Biricodar's potency and its effect on enhancing the activity of chemotherapeutic agents in MDR cell lines.

Table 1: Biricodar (VX-710) Inhibitory Potency

| Target | Assay Method | Value | Unit | Reference |

|---|---|---|---|---|

| P-glycoprotein | [³H]azidopine photoaffinity labeling | 0.75 | µM (EC₅₀) | [7] |

| P-glycoprotein | [¹²⁵I]iodoaryl azido-prazosin photoaffinity labeling | 0.55 | µM (EC₅₀) | [7] |

| MRP-1 | Accumulation assay in COR.L23/R cells | 5.18 | µM (IC₅₀) |[8] |

Table 2: Biricodar (VX-710) Enhancement of Chemotherapy in P-gp Overexpressing Cells (8226/Dox6) [5]

| Chemotherapy Agent | Parameter | % Increase / Fold Increase |

|---|---|---|

| Mitoxantrone | Uptake | 55% |

| Retention | 100% | |

| Cytotoxicity | 3.1-fold | |

| Daunorubicin | Uptake | 100% |

| Retention | 60% |

| | Cytotoxicity | 6.9-fold |

Table 3: Biricodar (VX-710) Enhancement of Chemotherapy in MRP-1 Overexpressing Cells (HL60/Adr) [5]

| Chemotherapy Agent | Parameter | % Increase / Fold Increase |

|---|---|---|

| Mitoxantrone | Uptake | 43% |

| Retention | 90% | |

| Cytotoxicity | 2.4-fold | |

| Daunorubicin | Uptake | 130% |

| Retention | 60% |

| | Cytotoxicity | 3.3-fold |

Clinical Trial Summary

Biricodar has been evaluated in several Phase I/II clinical trials to assess its safety and efficacy in reversing chemotherapy resistance.

Table 4: Summary of Key Phase II Clinical Trial Results

| Cancer Type | Combination Therapy | Dose | No. of Patients (Evaluable) | Key Outcomes | Reference |

|---|---|---|---|---|---|

| Anthracycline-Resistant Soft Tissue Sarcoma | Doxorubicin (60 mg/m²) | Biricodar 120 mg/m²/h (72h CIV) | 15 (non-GIST) | 2 Partial Responses, 7 Stable Disease. | |

| Paclitaxel-Refractory Advanced Breast Cancer | Paclitaxel (80 mg/m²) | Biricodar 120 mg/m²/h (24h CIV) | 35 | 11.4% Objective Response Rate (4 patients). |

| Paclitaxel-Refractory Advanced Ovarian Cancer | Paclitaxel (80 mg/m²) | Biricodar 120 mg/m²/h (24h CIV) | 45 | 3 Partial Responses, 12 Stable Disease. | |

Experimental Protocols

P-glycoprotein ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. Inhibitors can modulate this activity. The protocol outlined is a general method based on detecting inorganic phosphate (Pi) released from ATP hydrolysis.

Methodology

-

Membrane Preparation: Utilize purified membrane vesicles from insect or mammalian cells overexpressing human P-gp.

-

Reagent Preparation:

-

Assay Mix: Prepare a buffered solution (e.g., 1x Assay Medium).

-

MgATP Solution: Prepare a concentrated MgATP solution (e.g., 20mM) and keep on ice.

-

Test Compound: Dissolve Biricodar or other test compounds in a suitable solvent (e.g., DMSO) to create a concentration series.

-

Vanadate Solution: Prepare sodium orthovanadate (Na₃VO₄), a specific P-gp inhibitor, as a control to determine P-gp-specific ATPase activity.

-

-

Assay Procedure:

-

Dispense membrane vesicles into a 96-well plate.

-

Add the test compound (Biricodar) at various concentrations. For inhibition studies, also add a known P-gp substrate/activator (e.g., verapamil). Include controls: no compound (basal activity), activator alone (maximal activity), and activator plus vanadate (background activity).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the MgATP solution to all wells.

-

Incubate at 37°C for a defined period (e.g., 20-40 minutes) to allow for ATP hydrolysis.

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) generated. This is often done via a colorimetric reaction (e.g., using a malachite green-based reagent) and reading the absorbance on a plate reader.[9]

-

-

Data Analysis:

-

Subtract the background ATPase activity (from vanadate-treated wells) from all other readings to get the P-gp-specific activity.

-

Plot the P-gp ATPase activity against the concentration of the test compound.

-

Calculate IC₅₀ (for inhibitors) or EC₅₀ (for activators) values by fitting the data to a suitable dose-response curve.

-

Rhodamine 123 Efflux Assay

This is a cell-based functional assay to measure P-gp activity. Rhodamine 123 is a fluorescent P-gp substrate. Active P-gp will pump the dye out of the cells, resulting in low intracellular fluorescence. An effective inhibitor like Biricodar will block this efflux, leading to dye accumulation and a higher fluorescent signal.

Methodology

-

Cell Preparation: Harvest P-gp-overexpressing cells (and a parental, low-expressing control line) and resuspend them at a concentration of approximately 1 x 10⁶ cells/mL in a suitable buffer (e.g., cold Efflux Buffer).[10]

-

Dye Loading:

-

Efflux and Inhibition:

-

Resuspend the dye-loaded cells in pre-warmed (37°C) buffer.

-

Aliquot cells into tubes or a 96-well plate containing various concentrations of the test inhibitor (Biricodar). Include a positive control inhibitor (e.g., Verapamil) and a vehicle control (e.g., DMSO).

-

Incubate at 37°C for a defined efflux period (e.g., 1-2 hours).[11] To measure zero efflux, keep one sample on ice.

-

-

Data Acquisition:

-

Stop the efflux by placing the samples on ice or adding cold buffer.

-

If necessary, add a viability dye like Propidium Iodide (PI) to exclude dead cells from the analysis.

-

Analyze the intracellular fluorescence of the live cell population using a flow cytometer (e.g., excitation at 488 nm, emission ~525 nm, FL1 channel).[10]

-

-

Data Analysis:

-

Gate on the live cell population.

-

Calculate the mean fluorescence intensity (MFI) for each sample.

-

Plot the MFI against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value. The IC₅₀ represents the concentration of Biricodar required to achieve 50% of the maximal dye accumulation.

-

Conclusion

This compound is a well-characterized, potent, broad-spectrum MDR modulator that directly inhibits P-glycoprotein. In-vitro data quantitatively demonstrate its ability to increase the uptake, retention, and cytotoxicity of various chemotherapeutic agents in resistant cell lines. While Phase II clinical trials showed that Biricodar could restore chemosensitivity in some heavily pre-treated patient populations, its overall clinical success has been limited. Nevertheless, the study of Biricodar has provided invaluable insights into the mechanisms of P-gp inhibition and serves as a critical reference compound for the development of future MDR-reversing agents. The experimental protocols detailed herein represent standard methodologies for evaluating the P-gp inhibitory potential of new chemical entities.

References

- 1. biorxiv.org [biorxiv.org]

- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Translatability of in vitro Inhibition Potency to in vivo P-Glycoprotein Mediated Drug Interaction Risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. VX-710 (biricodar) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. adooq.com [adooq.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biricodar | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Biricodar Dicitrate: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent P-glycoprotein Modulator

Mechanism of Action: Reversing Multidrug Resistance

Biricodar acts as a chemosensitizing agent by directly binding to P-gp and other ABC transporters.[1][4] These transporters are ATP-dependent efflux pumps that are often overexpressed in cancer cells, actively removing a wide variety of chemotherapeutic drugs from the intracellular environment and thus reducing their efficacy. By inhibiting these pumps, Biricodar increases the intracellular concentration and retention of cytotoxic agents, thereby restoring the sensitivity of cancer cells to treatment.[1][4]

The interaction of Biricodar with P-gp is characterized by a high-affinity binding.[4] This interaction stimulates the P-gp-associated ATPase activity in a concentration-dependent manner, indicating a direct effect on the transporter's catalytic cycle.[4]

Quantitative Analysis of Biricodar Activity

Several studies have quantified the biological activity of Biricodar (VX-710). These data highlight its potency as an inhibitor of P-gp and its effectiveness in sensitizing MDR cancer cells to various chemotherapeutic agents.

| Parameter | Value | Cell Line / System | Assay | Reference |

| P-gp Binding | ||||

| EC50 (inhibition of [3H]azidopine labeling) | 0.75 µM | P-gp overexpressing cells | Photoaffinity Labeling | [4] |

| EC50 (inhibition of [125I]iodoaryl azidoprazosin labeling) | 0.55 µM | P-gp overexpressing cells | Photoaffinity Labeling | [4] |

| EC50 (inhibition of tritiated VX-710 analog binding) | 0.75 µM | P-gp overexpressing cells | Photoaffinity Labeling | [4] |

| P-gp ATPase Activity | ||||

| Apparent Ka (stimulation of ATPase activity) | 0.1 µM | P-gp membranes | ATPase Assay | [4] |

| Chemosensitization | ||||

| Mitoxantrone Uptake Increase | 55% | 8226/Dox6 (P-gp) | Drug Uptake Assay | [1] |

| Daunorubicin Uptake Increase | 100% | 8226/Dox6 (P-gp) | Drug Uptake Assay | [1] |

| Mitoxantrone Retention Increase | 100% | 8226/Dox6 (P-gp) | Drug Retention Assay | [1] |

| Daunorubicin Retention Increase | 60% | 8226/Dox6 (P-gp) | Drug Retention Assay | [1] |

| Mitoxantrone Cytotoxicity Increase | 3.1-fold | 8226/Dox6 (P-gp) | Cytotoxicity Assay | [1] |

| Daunorubicin Cytotoxicity Increase | 6.9-fold | 8226/Dox6 (P-gp) | Cytotoxicity Assay | [1] |

| Mitoxantrone Uptake Increase | 43% | HL60/Adr (MRP-1) | Drug Uptake Assay | [1] |

| Daunorubicin Uptake Increase | 130% | HL60/Adr (MRP-1) | Drug Uptake Assay | [1] |

| Mitoxantrone Retention Increase | 90% | HL60/Adr (MRP-1) | Drug Retention Assay | [1] |

| Daunorubicin Retention Increase | 60% | HL60/Adr (MRP-1) | Drug Retention Assay | [1] |

| Mitoxantrone Cytotoxicity Increase | 2.4-fold | HL60/Adr (MRP-1) | Cytotoxicity Assay | [1] |

| Daunorubicin Cytotoxicity Increase | 3.3-fold | HL60/Adr (MRP-1) | Cytotoxicity Assay | [1] |

| Mitoxantrone Uptake Increase | 60% | 8226/MR20 (BCRP) | Drug Uptake Assay | [1] |

| Mitoxantrone Retention Increase | 40% | 8226/MR20 (BCRP) | Drug Retention Assay | [1] |

| Mitoxantrone Cytotoxicity Increase | 2.4-fold | 8226/MR20 (BCRP) | Cytotoxicity Assay | [1] |

Structure-Activity Relationship (SAR) of P-glycoprotein Inhibitors: Insights for Biricodar Analogs

While a specific SAR study detailing a library of Biricodar analogs and their corresponding P-gp inhibitory activities is not publicly available, we can infer key structural features based on the known structure of Biricodar and the general principles of P-gp inhibitor design, particularly for piperidine-based modulators.

Biricodar is a synthetic pipecolinate derivative. Key structural components likely contributing to its activity include:

-

The Piperidine Ring: This central scaffold is a common feature in many P-gp inhibitors. Its conformation and substitution patterns are critical for proper orientation within the P-gp binding pocket.

-

N-Acyl Group: The nature of the acyl group attached to the piperidine nitrogen is crucial. In Biricodar, this is a 2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl group. The trimethoxyphenyl moiety likely engages in hydrophobic and/or hydrogen bonding interactions within the binding site. Modifications to the substitution pattern on this aromatic ring would be expected to significantly impact activity.

-

Ester Linkage and Side Chain: The piperidine-2-carboxylic acid is esterified with a 1,7-bis(3-pyridyl)-4-heptyl alcohol. This long, flexible lipophilic chain with terminal basic nitrogen atoms is a common characteristic of potent P-gp modulators. The length and flexibility of the linker, as well as the nature of the terminal aromatic groups, are critical determinants of inhibitory potency. The pyridyl groups can participate in cation-π interactions and hydrogen bonding.

General SAR principles for P-gp inhibitors that are likely applicable to the Biricodar scaffold include:

-

Lipophilicity: A high degree of lipophilicity is generally required for potent P-gp inhibition, as it facilitates partitioning into the cell membrane where the transporter resides.

-

Basic Nitrogen Atoms: The presence of one or more basic nitrogen atoms, which are typically protonated at physiological pH, is a common feature of many P-gp inhibitors. These can form important ionic interactions within the transporter's binding site.

-

Hydrogen Bond Acceptors/Donors: The presence of hydrogen bond acceptors (e.g., carbonyl oxygens, ether oxygens) and donors is important for specific interactions with amino acid residues in the P-gp binding pocket.

-

Molecular Flexibility: A degree of conformational flexibility allows the molecule to adapt to the complex and dynamic binding pocket of P-gp.

Future SAR studies on Biricodar analogs would likely explore modifications at these key positions to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols for P-glycoprotein Inhibitor Evaluation

The evaluation of P-gp inhibitors like Biricodar involves a series of in vitro assays to determine their binding affinity, inhibitory potency, and functional effects on drug transport.

P-gp Binding Assays

These assays directly measure the interaction of a compound with P-gp.

-

Photoaffinity Labeling: This technique uses a radiolabeled or fluorescently tagged photo-reactive analog of a known P-gp substrate or inhibitor.

-

Incubate P-gp-expressing membranes or cells with the photoaffinity probe in the presence and absence of the test compound (e.g., Biricodar).

-

Expose the mixture to UV light to covalently link the probe to P-gp.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled P-gp by autoradiography or fluorescence imaging.

-

Quantify the reduction in labeling in the presence of the test compound to determine its binding affinity (EC50).

-

P-gp ATPase Activity Assay

This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to drug transport.

-

Prepare membrane vesicles from cells overexpressing P-gp.

-

Incubate the membrane vesicles with varying concentrations of the test compound in the presence of ATP.

-

Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).

-

Determine the concentration-dependent stimulation or inhibition of ATPase activity to calculate the apparent activation constant (Ka) or IC50.

Cellular Drug Transport Assays

These assays assess the functional consequence of P-gp inhibition on the accumulation and efflux of known P-gp substrates.

-

Drug Uptake and Retention Assays:

-

Culture MDR cells overexpressing P-gp and a parental control cell line.

-

Pre-incubate the cells with the test compound at various concentrations.

-

Add a fluorescent or radiolabeled P-gp substrate (e.g., rhodamine 123, calcein-AM, or a radiolabeled chemotherapeutic drug).

-

For uptake, measure the intracellular fluorescence or radioactivity after a defined incubation period using flow cytometry, a fluorescence plate reader, or a scintillation counter.

-

For retention, after the uptake period, wash the cells and incubate them in a drug-free medium (with or without the inhibitor) and measure the remaining intracellular fluorescence or radioactivity over time.

-

Calculate the increase in drug accumulation or retention in the presence of the inhibitor.

-

-

Cytotoxicity/Chemosensitization Assay:

-

Seed MDR and parental cells in multi-well plates.

-

Treat the cells with a serial dilution of a chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of the P-gp inhibitor.

-

After a defined incubation period (e.g., 72 hours), assess cell viability using a suitable assay (e.g., MTT, MTS, or CellTiter-Glo).

-

Determine the IC50 of the chemotherapeutic agent with and without the inhibitor. The fold-reversal of resistance is calculated as the ratio of the IC50 in the absence of the inhibitor to the IC50 in the presence of the inhibitor.

-

Conclusion and Future Directions

Biricodar Dicitrate remains a cornerstone in the study of P-gp inhibition. While specific SAR data for a broad range of its analogs are not publicly available, the known structural features of Biricodar, coupled with the established principles of P-gp inhibitor design, provide a strong foundation for the rational design of novel and more effective MDR modulators. Future research should focus on the synthesis and evaluation of a systematic library of Biricodar analogs to elucidate the precise structural requirements for optimal P-gp inhibition. Such studies will be invaluable in the development of next-generation chemosensitizing agents to improve the efficacy of cancer chemotherapy. The detailed experimental protocols and the foundational SAR principles outlined in this guide are intended to support and accelerate these research endeavors.

References

- 1. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8324242B2 - Modulators of ATP-binding cassette transporters - Google Patents [patents.google.com]

- 3. US20140221424A1 - Pharmaceutical compositions for use in the treatment of cystic fibrosis - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Early-Stage Research of Biricodar Dicitrate (VX-710)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biricodar Dicitrate (VX-710) is a synthetic pipecolinate derivative investigated for its potential as a chemosensitizing agent in cancer therapy.[1] Early-stage research focused on its ability to reverse multidrug resistance (MDR), a significant obstacle to the success of chemotherapy.[2] This document provides a comprehensive technical overview of the foundational preclinical and early clinical research on Biricodar, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Core Mechanism of Action: Reversal of Multidrug Resistance

Biricodar functions as a potent, non-cytotoxic inhibitor of key ATP-binding cassette (ABC) transporters, primarily P-glycoprotein (P-gp or MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1).[1] These transporters are ATP-dependent efflux pumps that actively remove a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Biricodar has also been shown to modulate the activity of Breast Cancer Resistance Protein (BCRP).[2][3] By binding directly to these pumps, Biricodar competitively inhibits their function, leading to increased intracellular accumulation and retention of cytotoxic drugs in resistant cancer cells.[4][5] This restoration of chemosensitivity is the cornerstone of its therapeutic potential.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and early-phase clinical studies of this compound.

Table 1: In Vitro Efficacy of Biricodar (VX-710) in Reversing Multidrug Resistance

| Cell Line | Transporter Overexpressed | Chemotherapeutic Agent | Biricodar Concentration (µM) | Fold Increase in Cytotoxicity | Reference |

| 8226/Dox6 | P-gp | Mitoxantrone | 2.5 | 3.1 | [2] |

| 8226/Dox6 | P-gp | Daunorubicin | 2.5 | 6.9 | [2] |

| HL60/Adr | MRP1 | Mitoxantrone | 2.5 | 2.4 | [2] |

| HL60/Adr | MRP1 | Daunorubicin | 2.5 | 3.3 | [2] |

| 8226/MR20 | BCRP | Mitoxantrone | 2.5 | 2.4 | [2] |

Table 2: Effect of Biricodar (VX-710) on Intracellular Drug Accumulation and Retention

| Cell Line | Transporter Overexpressed | Drug | Biricodar Concentration (µM) | % Increase in Uptake | % Increase in Retention | Reference |

| 8226/Dox6 | P-gp | Mitoxantrone | 2.5 | 55% | 100% | [2] |

| 8226/Dox6 | P-gp | Daunorubicin | 2.5 | 100% | 60% | [2] |

| HL60/Adr | MRP1 | Mitoxantrone | 2.5 | 43% | 90% | [2] |

| HL60/Adr | MRP1 | Daunorubicin | 2.5 | 130% | 60% | [2] |

| 8226/MR20 | BCRP | Mitoxantrone | 2.5 | 60% | 40% | [2] |

Table 3: Pharmacokinetic Parameters of Biricodar (VX-710) from Phase I Clinical Trials

| Dose | Administration | Mean Steady-State Plasma Concentration (Css) | Half-life (t½) | Reference |

| 120 mg/m²/h | 96-hour continuous IV infusion | 2- to 4-fold higher than in vitro reversal concentrations | 1.1 hours | [6] |

| 160 mg/m²/h | 96-hour continuous IV infusion | Not specified | 1.1 hours | [6] |

| 120 mg/m²/h | 24-hour continuous IV infusion with paclitaxel | 2.68 to 4.89 µg/mL | Not specified | [6] |

| 120 mg/m²/h | 72-hour continuous IV infusion with mitoxantrone | 4.52 µg/mL | Not specified | [7] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the early-stage research of Biricodar are outlined below.

Cytotoxicity Assays (e.g., MTT Assay)

The potentiation of chemotherapy by Biricodar was commonly assessed using cytotoxicity assays like the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Plating: Cancer cells (e.g., multidrug-resistant lines and their parental sensitive counterparts) are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of a chemotherapeutic agent (e.g., doxorubicin, paclitaxel) in the presence or absence of a fixed, non-toxic concentration of Biricodar (e.g., 0.5-5 µM).

-

Incubation: The plates are incubated for a specified period (e.g., 48-96 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC₅₀ (the drug concentration that inhibits cell growth by 50%) is determined for the chemotherapeutic agent alone and in combination with Biricodar. The fold-reversal of resistance is calculated by dividing the IC₅₀ of the chemotherapeutic agent alone by the IC₅₀ in the presence of Biricodar.

Drug Uptake and Retention Assays

These assays quantify the effect of Biricodar on the intracellular accumulation of fluorescent or radiolabeled chemotherapeutic drugs.

-

Cell Preparation: Cells are harvested and resuspended in a suitable buffer (e.g., PBS with glucose).

-

Pre-incubation with Biricodar: The cell suspension is pre-incubated with or without Biricodar at a specified concentration for a short period (e.g., 30-60 minutes) at 37°C.

-

Addition of Substrate: A fluorescent substrate (e.g., rhodamine 123 for P-gp, calcein-AM for MRP1) or a radiolabeled chemotherapeutic agent (e.g., [¹⁴C]doxorubicin) is added to the cell suspension.

-

Uptake Measurement: For uptake studies, the incubation continues for a defined time (e.g., 60 minutes). The reaction is then stopped by rapid washing with ice-cold buffer to remove extracellular substrate.

-

Retention Measurement: For retention studies, after the uptake period, cells are washed and resuspended in a fresh, substrate-free medium (with or without Biricodar) and incubated for various time points.

-

Quantification: For fluorescent substrates, intracellular fluorescence is measured using a flow cytometer or fluorescence microplate reader. For radiolabeled substrates, cells are lysed, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The increase in intracellular drug concentration in the presence of Biricodar is calculated and expressed as a percentage increase in uptake or retention compared to cells treated with the substrate alone.

P-glycoprotein ATPase Assay

This biochemical assay measures the direct interaction of Biricodar with P-gp by quantifying its effect on P-gp's ATP hydrolysis activity.

-

Membrane Preparation: Crude membranes containing P-gp are prepared from multidrug-resistant cells overexpressing the transporter.

-

Assay Reaction: The membranes are incubated in an assay buffer containing ATP and varying concentrations of Biricodar. P-gp substrates are known to stimulate its ATPase activity.

-

Incubation: The reaction is incubated at 37°C for a specific time.

-

Measurement of Phosphate Release: The amount of inorganic phosphate released from ATP hydrolysis is measured using a colorimetric method (e.g., molybdate-based assay).

-

Data Analysis: The vanadate-sensitive ATPase activity (P-gp specific activity) is determined by subtracting the activity in the presence of sodium orthovanadate (a P-gp ATPase inhibitor) from the total activity. The concentration of Biricodar that produces half-maximal stimulation of ATPase activity (Kₐ) is calculated.[4]

Photoaffinity Labeling

This technique was used to demonstrate the direct binding of Biricodar to P-gp.

-

Membrane Preparation: P-gp-containing membranes are prepared from resistant cell lines.

-

Incubation with Photoprobe: The membranes are incubated with a radiolabeled photoaffinity probe for P-gp (e.g., [³H]azidopine or [¹²⁵I]iodoaryl azidoprazosin) in the presence or absence of increasing concentrations of unlabeled Biricodar.[4]

-

UV Crosslinking: The mixture is exposed to UV light to covalently link the photoprobe to its binding site on P-gp.

-

SDS-PAGE and Autoradiography: The membrane proteins are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then dried and exposed to X-ray film to visualize the radiolabeled P-gp band.

-

Data Analysis: The intensity of the radiolabeled P-gp band is quantified. A decrease in the intensity of the labeled band in the presence of Biricodar indicates competitive binding to the same site as the photoprobe. The EC₅₀ value, the concentration of Biricodar that inhibits 50% of the photoprobe binding, is determined.[4]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: P-gp/MRP1 mediated drug efflux and its inhibition by Biricodar.

Caption: A typical workflow for an in vitro chemosensitization assay.

Conclusion

The early-stage research on this compound (VX-710) established its role as a broad-spectrum MDR modulator with a clear mechanism of action involving the direct inhibition of P-gp and MRP1. In vitro studies consistently demonstrated its ability to restore the sensitivity of resistant cancer cells to various chemotherapeutic agents by increasing intracellular drug accumulation. Phase I clinical trials established a manageable safety profile and confirmed that plasma concentrations sufficient for MDR reversal could be achieved in patients.[6] While later-stage clinical development did not lead to regulatory approval, the foundational research on Biricodar provided valuable insights into the strategy of overcoming multidrug resistance in cancer and serves as an important case study for the development of subsequent generations of ABC transporter inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. VX-710 (biricodar) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mcgill.ca [mcgill.ca]

- 4. Utilization of Photoaffinity Labeling to Investigate Binding of Microtubule Stabilizing Agents to P-glycoprotein and β-Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Phase I and pharmacokinetic study of paclitaxel in combination with biricodar, a novel agent that reverses multidrug resistance conferred by overexpression of both MDR1 and MRP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Biricodar Dicitrate: A Third-Generation P-gp Inhibitor for Reversing Multidrug Resistance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The development of multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or MDR1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents. Biricodar Dicitrate (formerly VX-710), a synthetic pipecolinate derivative, has emerged as a potent, third-generation P-gp inhibitor. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical efficacy, pharmacokinetic profile, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound is a potent and specific inhibitor of P-glycoprotein (P-gp) and also demonstrates activity against multidrug resistance-associated protein 1 (MRP1).[1][2] Unlike first-generation inhibitors, Biricodar is not a substrate for P-gp and exhibits low intrinsic cytotoxicity.[3] Its mechanism of action involves direct binding to the drug-efflux pumps, thereby competitively inhibiting the transport of a wide range of chemotherapeutic agents out of cancer cells.[2] This inhibition leads to increased intracellular accumulation and retention of cytotoxic drugs, ultimately restoring their therapeutic efficacy in resistant tumors.[2]

Preclinical Efficacy

In vitro studies have consistently demonstrated the ability of Biricodar to reverse P-gp and MRP1-mediated multidrug resistance. The following tables summarize key quantitative data from preclinical investigations.

Table 1: In Vitro Chemosensitization by Biricodar (VX-710) in P-gp and MRP1 Overexpressing Cell Lines

| Cell Line | Transporter Overexpressed | Chemotherapeutic Agent | Biricodar (VX-710) Concentration | Fold Increase in Cytotoxicity | Reference |

| 8226/Dox6 | P-gp | Mitoxantrone | Not Specified | 3.1 | [4] |

| 8226/Dox6 | P-gp | Daunorubicin | Not Specified | 6.9 | [4] |

| HL60/Adr | MRP1 | Mitoxantrone | Not Specified | 2.4 | [4] |

| HL60/Adr | MRP1 | Daunorubicin | Not Specified | 3.3 | [4] |

Table 2: Effect of Biricodar (VX-710) on Intracellular Drug Accumulation and Retention

| Cell Line | Transporter Overexpressed | Chemotherapeutic Agent | Effect on Uptake (% Increase) | Effect on Retention (% Increase) | Reference |

| 8226/Dox6 | P-gp | Mitoxantrone | 55 | 100 | [4] |

| 8226/Dox6 | P-gp | Daunorubicin | 100 | 60 | [4] |

| HL60/Adr | MRP1 | Mitoxantrone | 43 | 90 | [4] |

| HL60/Adr | MRP1 | Daunorubicin | 130 | 60 | [4] |

Table 3: Inhibitory Activity of Biricodar (VX-710) on P-glycoprotein

| Assay | EC50 (µM) | Reference |

| Inhibition of [3H]azidopine photoaffinity labeling of P-gp | 0.75 | [4] |

| Inhibition of [125I]iodoaryl azido-prazosin photoaffinity labeling of P-gp | 0.55 | [4] |

Clinical Pharmacology and Pharmacokinetics

Phase I and II clinical trials have evaluated the safety, tolerability, and pharmacokinetics of this compound in combination with various chemotherapeutic agents.

Table 4: Pharmacokinetic Parameters of Biricodar (VX-710) from a Phase I Dose-Escalation Study

| Biricodar Dose (mg/m²/h) | Steady-State Plasma Concentration (Css) (µg/mL) | Reference |

| 10 | Not Reported | [5] |

| 20 | Not Reported | [5] |

| 40 | Not Reported | [5] |

| 60 | Not Reported | [5] |

| 80 | Not Reported | [5] |

| 120 | 2.68 - 4.89 | [5] |

Table 5: Effect of Biricodar (VX-710) on the Pharmacokinetics of Co-administered Chemotherapeutic Agents

| Chemotherapeutic Agent | Biricodar Dose | Effect on Chemotherapy Pharmacokinetics | Reference |

| Paclitaxel (60 mg/m²) | 120 mg/m²/h | Reduced paclitaxel clearance. Paclitaxel exposure was comparable to a standard 135 mg/m² dose of paclitaxel alone. | [5] |

| Paclitaxel (80 mg/m²) | 120 mg/m²/h | Reduced paclitaxel clearance. Paclitaxel exposure was comparable to a standard 175 mg/m² dose of paclitaxel alone. | [5] |

| Doxorubicin (60, 67.5, or 75 mg/m²) | 120 mg/m²/h for 72h | No apparent effect on doxorubicin pharmacokinetics. | [6] |

| Mitoxantrone | Not Specified | Did not alter mitoxantrone clearance. | [7] |

A Phase II study of Biricodar in combination with paclitaxel in patients with advanced breast cancer refractory to paclitaxel showed an 11.4% objective response rate, suggesting that Biricodar can re-sensitize a subset of these patients to paclitaxel.[8]

Experimental Protocols

Rhodamine 123 Efflux Assay for P-gp Inhibition

This assay is a common method to functionally assess P-gp inhibition in living cells. Rhodamine 123 is a fluorescent substrate of P-gp; its intracellular accumulation is inversely proportional to P-gp activity.

Materials:

-

P-gp overexpressing cell line (e.g., MCF7/ADR, NCI/ADR-RES) and parental sensitive cell line (e.g., MCF7, A2780).

-

Rhodamine 123 (stock solution in DMSO).

-

This compound (stock solution in a suitable solvent).

-

Positive control inhibitor (e.g., verapamil, cyclosporin A).

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Flow cytometer or fluorescence plate reader.

Protocol:

-

Cell Seeding: Seed the P-gp overexpressing and parental cells in appropriate culture plates (e.g., 96-well plate for plate reader, 6-well plate for flow cytometry) and allow them to adhere overnight.

-

Pre-incubation with Inhibitor: Remove the culture medium and wash the cells with PBS. Add fresh medium containing various concentrations of this compound or the positive control inhibitor. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (medium with solvent only).

-

Rhodamine 123 Loading: To the inhibitor-containing medium, add Rhodamine 123 to a final concentration (e.g., 1-5 µM). Incubate for a specific duration (e.g., 30-60 minutes) at 37°C, protected from light.

-

Cell Lysis and Fluorescence Measurement (Plate Reader Method):

-

After incubation, aspirate the medium and wash the cells with ice-cold PBS to stop the efflux.

-

Lyse the cells with a suitable lysis buffer.

-

Measure the fluorescence of the cell lysate using a fluorescence plate reader at the appropriate excitation and emission wavelengths for Rhodamine 123 (approximately 485 nm excitation and 529 nm emission).

-

-

Flow Cytometry Analysis (Flow Cytometer Method):

-

After incubation, wash the cells with ice-cold PBS.

-

Harvest the cells by trypsinization and resuspend them in ice-cold PBS.

-

Analyze the intracellular fluorescence of the single-cell suspension using a flow cytometer.

-

-

Data Analysis: Calculate the intracellular accumulation of Rhodamine 123. An increase in fluorescence in the presence of this compound compared to the vehicle control indicates inhibition of P-gp-mediated efflux. The IC50 value for this compound can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

P-gp Efflux Pump and its Inhibition by Biricodar

The following diagram illustrates the fundamental mechanism of P-gp-mediated drug efflux and its inhibition by Biricodar.

Caption: P-gp-mediated drug efflux and its inhibition by Biricodar.

Experimental Workflow for Assessing P-gp Inhibition

The following diagram outlines a typical experimental workflow to evaluate the efficacy of a P-gp inhibitor like Biricodar.

Caption: A typical workflow for evaluating P-gp inhibition.

P-gp Expression Regulation and Potential Downstream Effects of Inhibition

While the primary mechanism of Biricodar is direct P-gp inhibition, the sustained increase in intracellular drug concentration due to this inhibition can have downstream consequences on cellular signaling. P-gp expression itself is regulated by various signaling pathways, including the PI3K/Akt and MAPK pathways. While direct evidence of Biricodar's impact on these pathways is limited, long-term P-gp inhibition and the resulting chemosensitization could indirectly influence these survival pathways.

Caption: Regulation of P-gp and potential effects of its inhibition.

Conclusion

This compound is a potent, third-generation P-gp inhibitor that has demonstrated significant preclinical and clinical activity in reversing multidrug resistance. Its ability to increase the intracellular concentration of chemotherapeutic agents without exhibiting significant intrinsic toxicity makes it a promising agent for combination cancer therapy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the potential of Biricodar and other P-gp inhibitors in overcoming multidrug resistance in cancer. Further research into the downstream signaling consequences of P-gp inhibition may reveal additional therapeutic opportunities.

References

- 1. mcgill.ca [mcgill.ca]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Phase I and pharmacokinetic study of paclitaxel in combination with biricodar, a novel agent that reverses multidrug resistance conferred by overexpression of both MDR1 and MRP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety and efficacy of the multidrug-resistance inhibitor biricodar (VX-710) with concurrent doxorubicin in patients with anthracycline-resistant advanced soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety and efficacy of the MDR inhibitor Incel (biricodar, VX-710) in combination with mitoxantrone and prednisone in hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Safety and efficacy of the multidrug resistance inhibitor Incel (biricodar; VX-710) in combination with paclitaxel for advanced breast cancer refractory to paclitaxel. | Semantic Scholar [semanticscholar.org]

Biricodar Dicitrate: A Technical Guide to a Potent Multidrug Resistance Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biricodar Dicitrate (formerly VX-710) is a potent, non-immunosuppressive, synthetic pipecolinate derivative that acts as a broad-spectrum modulator of multidrug resistance (MDR). By inhibiting key ATP-binding cassette (ABC) transporters, namely P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), Biricodar restores the sensitivity of cancer cells to various chemotherapeutic agents. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for relevant assays and visualizations of key pathways and workflows are included to support further research and development in the field of MDR modulation.

Introduction

The emergence of multidrug resistance is a significant obstacle to successful cancer chemotherapy. Tumors can develop resistance to a wide range of structurally and mechanistically diverse anticancer drugs, often through the overexpression of ABC transporters. These membrane proteins function as ATP-dependent efflux pumps, actively extruding cytotoxic agents from cancer cells and thereby reducing their intracellular concentration and efficacy.[1]

This compound was developed by Vertex Pharmaceuticals as a chemosensitizing agent to counteract this resistance.[2] It is a derivative of a pipecolinate compound and has been shown to effectively inhibit both P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1).[3][4] Furthermore, studies have demonstrated its activity against the Breast Cancer Resistance Protein (BCRP).[5][6] This broad-spectrum activity makes Biricodar a promising agent for use in combination with conventional chemotherapy to treat a variety of cancers that have developed resistance.

Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of P-glycoprotein and MRP1.[3][4] It binds to these transporters, although the precise binding sites and conformational changes induced are still under investigation. This binding competitively inhibits the efflux of chemotherapeutic drugs that are substrates for these pumps. By blocking the efflux mechanism, Biricodar increases the intracellular accumulation and retention of cytotoxic agents, thereby restoring their therapeutic efficacy in resistant cancer cells.[5][6]

The following diagram illustrates the proposed mechanism of action of Biricodar in a multidrug-resistant cancer cell.

Caption: Mechanism of this compound in overcoming multidrug resistance.

Preclinical Data

A substantial body of preclinical research has demonstrated the efficacy of Biricodar in reversing multidrug resistance in various cancer cell lines. Key quantitative data from these studies are summarized in the tables below.

Table 1: In Vitro Efficacy of Biricodar (VX-710) in Multidrug-Resistant Cell Lines

| Cell Line | Resistance Phenotype | Chemotherapeutic Agent | Biricodar (VX-710) Effect | Reference |

| 8226/Dox6 | P-gp overexpression | Mitoxantrone | 55% increase in uptake, 100% increase in retention, 3.1-fold increase in cytotoxicity | [5][6] |

| 8226/Dox6 | P-gp overexpression | Daunorubicin | 100% increase in uptake, 60% increase in retention, 6.9-fold increase in cytotoxicity | [5][6] |

| HL60/Adr | MRP-1 overexpression | Mitoxantrone | 43% increase in uptake, 90% increase in retention, 2.4-fold increase in cytotoxicity | [7] |

| HL60/Adr | MRP-1 overexpression | Daunorubicin | 130% increase in uptake, 60% increase in retention, 3.3-fold increase in cytotoxicity | [7] |

| 8226/MR20 | BCRP (wild-type) | Mitoxantrone | 60% increase in uptake, 40% increase in retention, 2.4-fold increase in cytotoxicity | [5] |

Table 2: Inhibition of P-glycoprotein by Biricodar (VX-710)

| Assay System | EC50 Value (µM) | Reference |

| Photoaffinity labeling with [3H]azidopine | 0.75 | [6] |

| Photoaffinity labeling with [125I]iodoaryl azido-prazosin | 0.55 | [6] |

Clinical Data

This compound has been evaluated in several Phase I and II clinical trials in combination with various chemotherapeutic agents for the treatment of a range of cancers, including breast, ovarian, soft-tissue sarcoma, small cell lung cancer, and prostate cancer.[2]

Table 3: Pharmacokinetic Parameters of Biricodar (VX-710) from a Phase I Clinical Trial

| Biricodar (VX-710) Dose (mg/m²/hour) | Paclitaxel Dose (mg/m²) | Steady-State Plasma Concentration (Css) of VX-710 (µg/mL) | Note | Reference |

| 120 | 60 | 2.68 - 4.89 | In heavily pretreated patients, this concentration exceeds that required for MDR reversal in vitro. | [8] |

| 120 | 80 | 2.68 - 4.89 | In less heavily pretreated patients. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical evaluation of this compound.

Cell Culture

Multidrug-resistant cancer cell lines (e.g., 8226/Dox6, HL60/Adr) and their parental sensitive cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. Resistant cell lines are maintained in the presence of a selective concentration of the chemotherapeutic agent to which they are resistant.

Cytotoxicity Assay (MTT Assay)

The following diagram outlines the workflow for a typical MTT cytotoxicity assay.

Caption: Workflow for an MTT-based cytotoxicity assay.

Protocol:

-

Seed cells at a density of 5,000-10,000 cells per well in 96-well microtiter plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of this compound.

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Drug Accumulation and Retention Assays (Flow Cytometry)

The following diagram illustrates the workflow for a flow cytometry-based drug efflux assay.

Caption: Workflow for a drug efflux assay using flow cytometry.

Protocol:

-

Harvest cells and wash them with ice-cold PBS.

-

For accumulation studies, incubate the cells with a fluorescent chemotherapeutic agent (e.g., daunorubicin or doxorubicin) with or without this compound for a specified time (e.g., 1 hour) at 37°C.

-

For retention studies, after the initial loading period, wash the cells to remove the extracellular drug and resuspend them in drug-free medium with or without this compound.

-

At various time points, take aliquots of the cell suspension, wash with cold PBS, and analyze the intracellular fluorescence using a flow cytometer.

-

The mean fluorescence intensity is used as a measure of intracellular drug concentration.

Conclusion

This compound is a well-characterized multidrug resistance modulator with potent activity against P-glycoprotein and MRP1. Preclinical studies have consistently demonstrated its ability to reverse MDR in a variety of cancer cell lines, and early clinical trials have shown that it can be safely administered with chemotherapeutic agents to achieve plasma concentrations sufficient for MDR reversal. While further clinical development is needed to fully establish its therapeutic role, the data presented in this guide highlight the potential of this compound as a valuable adjunct to cancer chemotherapy, particularly in the treatment of resistant tumors. The provided experimental protocols and diagrams serve as a resource for researchers continuing to explore the mechanisms and applications of MDR modulators.

References

- 1. P-glycoprotein antagonists confer synergistic sensitivity to short-chain ceramide in human multidrug resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. Selection of an Optimal In Vitro Model to Assess P-gp Inhibition: Comparison of Vesicular and Bidirectional Transcellular Transport Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. VX-710 (biricodar) increases drug retention and enhances chemosensitivity in resistant cells overexpressing P-glycoprotein, multidrug resistance protein, and breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Data-Driven Sustainable In Vitro Campaigns to Decipher Invasive Breast Cancer Features - PMC [pmc.ncbi.nlm.nih.gov]

- 8. xenotech.com [xenotech.com]

Biricodar Dicitrate's Effect on ATP-Binding Cassette Transporters: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental evaluation of Biricodar Dicitrate (VX-710), a potent modulator of ATP-binding cassette (ABC) transporters. The information is intended for researchers, scientists, and drug development professionals working in oncology and pharmacology.

Introduction

Multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy.[1] A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, a family of membrane proteins that actively efflux a wide range of structurally diverse chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and cytotoxic efficacy.[2][3] The most well-characterized ABC transporters implicated in MDR are P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][3]

This compound is a synthetic pipecolinate derivative that acts as a chemosensitizing agent by directly inhibiting the function of these drug efflux pumps.[4] As a third-generation MDR modulator, it was designed for higher specificity and lower toxicity compared to its predecessors.[5][6] This guide delves into the technical details of Biricodar's interaction with ABC transporters, presenting quantitative data, experimental methodologies, and visual representations of the underlying processes.

Mechanism of Action

Biricodar functions as a non-competitive or competitive inhibitor of ABC transporters.[2][7] It binds directly to P-gp and MRP1, and has also been shown to modulate the activity of BCRP.[4][8][9] This binding event inhibits the transporter's ability to efflux cytotoxic drugs. The consequence of this inhibition is an increase in the intracellular accumulation and retention of the chemotherapeutic agent, leading to enhanced cytotoxicity and the potential reversal of multidrug resistance.[8]